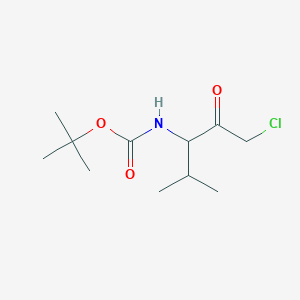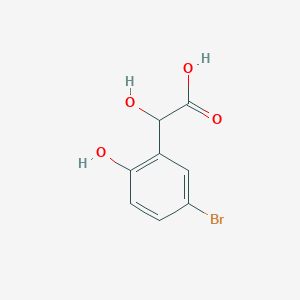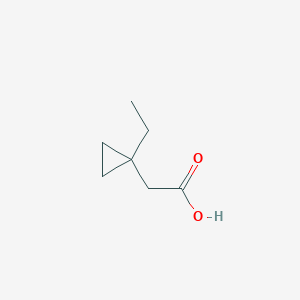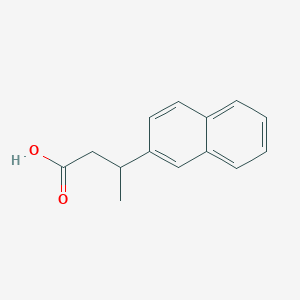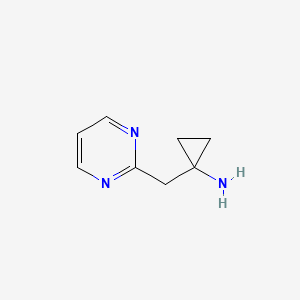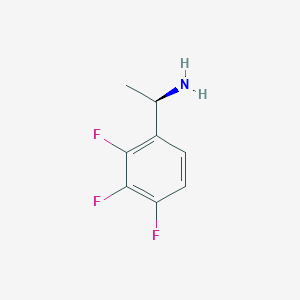
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone This compound is notable for its chiral center, which imparts specific stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trifluorobenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step yields the corresponding amine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the trifluorophenyl ring.
Aplicaciones Científicas De Investigación
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and receptor binding studies due to its chiral nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic pathways, and neurotransmitter systems.
Comparación Con Compuestos Similares
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-amine: The enantiomer of the compound, with different stereochemical properties.
1-(2,3,4-trifluorophenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
1-(2,3,4-trifluorophenyl)ethan-1-thiol: A thiol analog with a sulfur-containing group.
Uniqueness:
Chirality: The (1R)-enantiomer exhibits specific stereochemical properties that can influence its biological activity and interactions.
Trifluorophenyl Group: The presence of the trifluorophenyl group imparts unique chemical reactivity and stability, making it distinct from other phenyl-substituted compounds.
This detailed overview provides a comprehensive understanding of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H8F3N |
|---|---|
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
(1R)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
Clave InChI |
OFWOWFVJVVUHSM-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=C(C=C1)F)F)F)N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



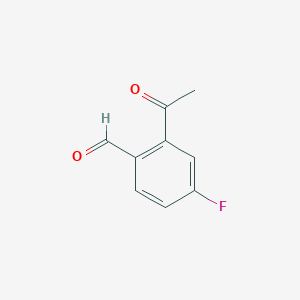


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
